2-(Ethylamino)-2-phenylcyclohexan-1-one (CAS 6740-82-5 for freebase; 4551-92-2 for HCl salt), commonly known as O-PCE or deschloro-N-ethyl-ketamine, is a synthetic β-ketoarylcyclohexylamine utilized as a high-affinity reference ligand and analytical standard [1]. Structurally, it is the N-ethyl, deschloro analog of ketamine. By replacing the N-methyl group with an N-ethyl moiety and removing the chlorine atom from the phenyl ring, this compound achieves an altered lipophilicity profile and enhanced binding kinetics at the N-methyl-D-aspartate (NMDA) receptor[2]. For procurement professionals and laboratory managers, O-PCE is primarily sourced to calibrate liquid chromatography-high resolution mass spectrometry (LC-HRMS) equipment for forensic biomarker mapping, or as a pharmacological tool compound for modeling rapid-acting antidepressant mechanisms where ketamine's baseline potency is insufficient for target saturation.
Substituting 2-(Ethylamino)-2-phenylcyclohexan-1-one with ketamine or its N-methyl analog, deschloroketamine (DCK), fundamentally compromises both analytical and pharmacological workflows. In forensic and toxicological screening, standard enzyme-linked immunosorbent assays (ELISA) calibrated for ketamine or phencyclidine (PCP) exhibit poor cross-reactivity with the deschloro-N-ethyl structure, necessitating the procurement of the exact O-PCE standard to identify its specific phase I metabolites [1]. In neuropharmacological models, substituting O-PCE with ketamine dramatically alters dosing protocols; O-PCE induces equivalent neurochemical responses—such as adenosine signaling linked to antidepressant effects—at a fraction of the dose required for ketamine[2]. Furthermore, the N-ethyl substitution confers distinct steric and electronic properties that modify receptor residence time, making it non-interchangeable when mapping the structure-activity relationship (SAR) of the NMDA receptor's uncompetitive binding site.
In comparative structure-activity relationship (SAR) evaluations of β-ketoarylcyclohexylamines, the N-ethyl substitution in O-PCE drives a substantially higher binding affinity for the NMDA receptor compared to its N-methyl counterpart (DCK) and the chlorinated baseline (ketamine) [1]. Pharmacological profiling demonstrates that the affinity hierarchy strictly follows O-PCE > DCK > Ketamine. The increased steric bulk and lipophilicity of the ethyl group optimize the ligand's interaction within the ion channel pore, lowering the Ki value and increasing overall potency in competitive binding assays.
| Evidence Dimension | NMDA receptor binding affinity hierarchy |
| Target Compound Data | Highest relative affinity among 2'-oxo substituted arylcyclohexylamines |
| Comparator Or Baseline | Deschloroketamine (DCK) and Ketamine |
| Quantified Difference | Affinity rank: O-PCE > DCK > Ketamine |
| Conditions | In vitro receptor binding assays for the uncompetitive PCP site of the NMDA receptor |
Researchers modeling high-affinity NMDA antagonism must select O-PCE to achieve target saturation at lower molar concentrations than ketamine.
Neuropharmacological screening of rapid-acting antidepressant mechanisms reveals that deschloro-N-ethyl-ketamine triggers significantly more robust metabolic responses than standard ketamine [1]. In two-photon imaging of cortical slices and in vivo models, this deschlorinated analog demonstrated 40% to 80% stronger adenosine signaling surges compared to ketamine at equivalent doses. Consequently, significant behavioral antidepressant effects are achieved at doses as low as 2 mg/kg, compared to the 10 mg/kg threshold required for ketamine, demonstrating a profound shift in the therapeutic index.
| Evidence Dimension | Adenosine signal amplitude and effective dose |
| Target Compound Data | Significant antidepressant effects at 2 mg/kg with 40-80% stronger adenosine signals |
| Comparator Or Baseline | Ketamine (10 mg/kg effective dose) |
| Quantified Difference | 5-fold reduction in effective dose; 40-80% signal amplification |
| Conditions | In vivo behavioral models and ex vivo two-photon imaging of cortical slices |
Procuring O-PCE enables researchers to study rapid-acting antidepressant pathways while minimizing the high-dose psychomimetic confounds associated with ketamine.
Due to the lack of reliable cross-reactivity in standard PCP or ketamine immunoassays, forensic laboratories must utilize liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect O-PCE [1]. Metabolism studies utilizing human liver microsomes (HLMs) have identified 49 specific phase I and phase II metabolites for this class, with hydroxy-deschloro-N-ethyl-ketamine serving as the definitive biomarker. Without the exact O-PCE reference standard, laboratories cannot accurately calibrate retention times or mass fragmentation patterns to distinguish O-PCE from closely related analogs like 2-fluoro-deschloroketamine (2F-DCK) or DCK.
| Evidence Dimension | Analytical differentiation and biomarker identification |
| Target Compound Data | Requires specific LC-HRMS calibration for hydroxy-deschloro-N-ethyl-ketamine |
| Comparator Or Baseline | Standard Ketamine/PCP ELISA Immunoassays |
| Quantified Difference | Zero reliable cross-reactivity; necessitates exact mass/retention time mapping |
| Conditions | Forensic toxicological screening in human biological matrices (urine/blood) |
Forensic and toxicological testing facilities must procure this specific standard to prevent false negatives in designer drug screening panels.
Directly utilizing the compound's higher binding affinity compared to DCK and ketamine to map the steric and electronic requirements of the NMDA receptor's uncompetitive binding site in neuropharmacological drug discovery [1].
Employing O-PCE in in vivo models to study adenosine-mediated metabolic pathways of depression, taking advantage of its ability to trigger robust signaling at a fraction of the dose required for ketamine [2].
Using the pure O-PCE standard to generate precise mass fragmentation spectra and retention time data for its unique metabolites (e.g., hydroxy-deschloro-N-ethyl-ketamine), ensuring accurate detection in clinical toxicology panels where standard immunoassays fail [3].